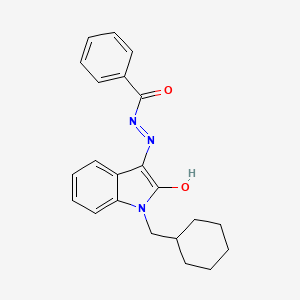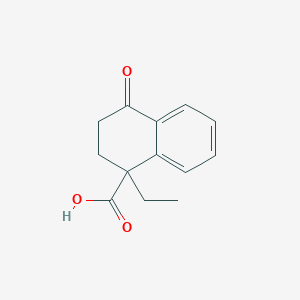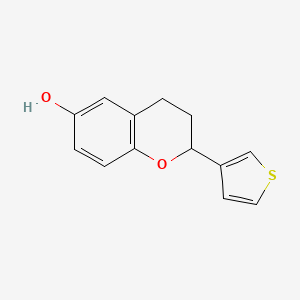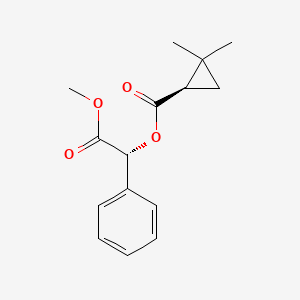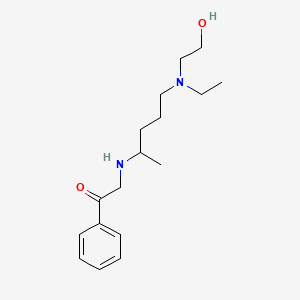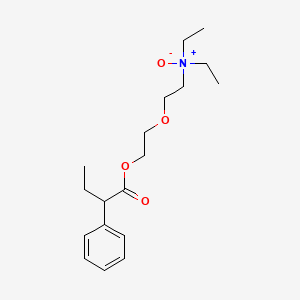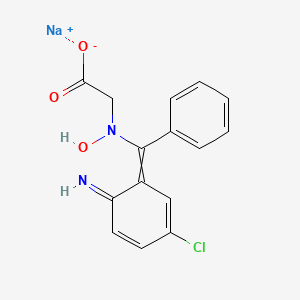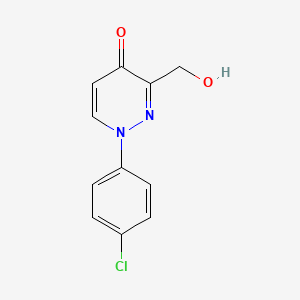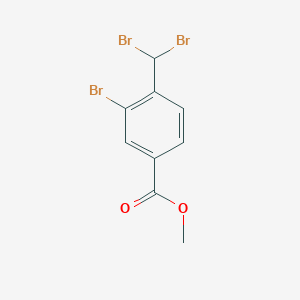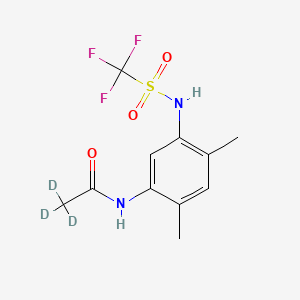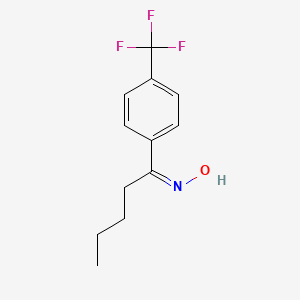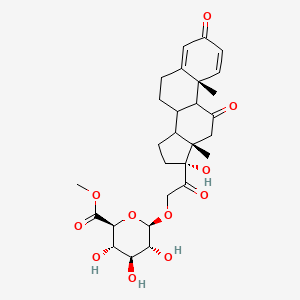![molecular formula C13H23NO B13850538 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol is a chemical compound with a unique structure that includes a cyclohexanol ring substituted with a diethylamino propynyl group
Preparation Methods
The synthesis of 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with diethylamine and propargyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the diethylamino group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol can be compared with similar compounds such as:
- 1-[2-(Diethylamino)ethyl]cyclohexan-1-ol
- 1-[3-(Dimethylamino)prop-1-ynyl]cyclohexan-1-ol
- 1-[3-(Diethylamino)prop-1-ynyl]cyclopentan-1-ol
These compounds share structural similarities but differ in their specific substituents and ring structures, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-[3-(diethylamino)prop-1-ynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H23NO/c1-3-14(4-2)12-8-11-13(15)9-6-5-7-10-13/h15H,3-7,9-10,12H2,1-2H3 |
InChI Key |
KMMFTPDVDFWYMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


